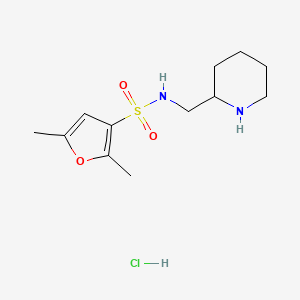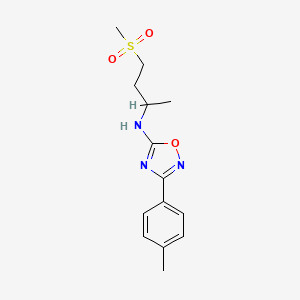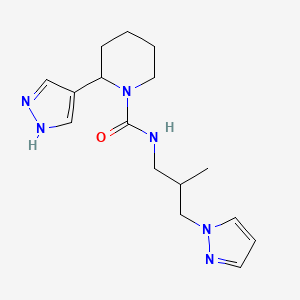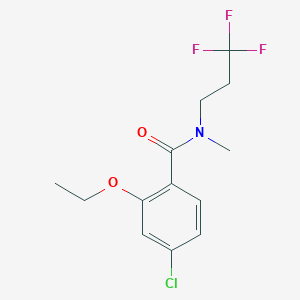
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride, also known as DMF, is a chemical compound with potential therapeutic applications. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve mitochondrial function and increase the production of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride has several advantages for laboratory experiments. It is a stable and highly soluble compound that can be easily synthesized. This compound also has a low toxicity profile, making it suitable for in vitro and in vivo studies.
However, this compound has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. This compound also has a short half-life, which may limit its therapeutic efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride. One area of research is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Another area of research is the development of new synthesis methods for this compound. The current synthesis method is complex and time-consuming, and new methods may improve the yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. It is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Méthodes De Synthèse
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride is synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran with piperidine, followed by the addition of sulfonamide and hydrochloride. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. One of the main areas of research is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9-7-12(10(2)17-9)18(15,16)14-8-11-5-3-4-6-13-11;/h7,11,13-14H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZNZWKWYDWGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)NCC2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
